molecular formula C24H27N5O5 B12405200 1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone

1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone

Cat. No.: B12405200
M. Wt: 465.5 g/mol
InChI Key: FLVGDYBZNPGUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a piperazine ring, and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne.

    Attachment of the Phenyl and Trimethoxybenzoyl Groups: The phenyl and trimethoxybenzoyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a diamine and a dihaloalkane.

    Final Coupling: The final step involves coupling the triazole and piperazine rings through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl and trimethoxybenzoyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate binding. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

    1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]propane: Similar structure but with a longer alkyl chain.

Uniqueness: 1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and multiple methoxy groups can enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C24H27N5O5

Molecular Weight

465.5 g/mol

IUPAC Name

1-[4-[2-phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H27N5O5/c1-16(30)27-10-12-28(13-11-27)24-21(25-29(26-24)18-8-6-5-7-9-18)22(31)17-14-19(32-2)23(34-4)20(15-17)33-3/h5-9,14-15H,10-13H2,1-4H3

InChI Key

FLVGDYBZNPGUNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN(N=C2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.